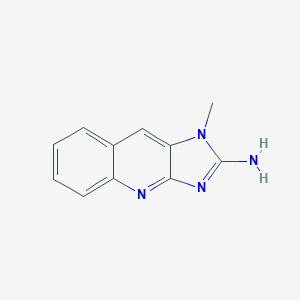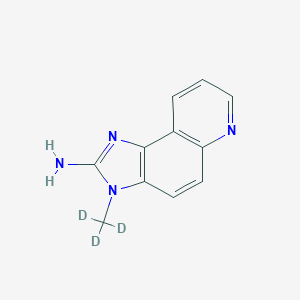![molecular formula C₂₄H₃₂F₃N₃O₁₃ B043440 N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide CAS No. 129461-18-3](/img/structure/B43440.png)
N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research in the field of complex organic compounds, including those with multiple functional groups and stereochemistry, continues to evolve, offering insights into synthesis strategies, molecular structures, reactivity, and applications in various domains such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of intermediate compounds, use of catalysts, and specific conditions to ensure the desired stereochemistry and functional group incorporation. For instance, the synthesis of bis(lariat) ethers and related compounds provides an example of intricate organic synthesis involving multiple steps and the use of versatile intermediates to achieve complex molecular architectures (Katritzky et al., 1996).
Molecular Structure Analysis
The determination of molecular structures of complex organic compounds often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These techniques allow for the detailed visualization of molecular geometries, electronic structures, and the confirmation of stereochemical configurations. Studies on compounds such as N-substituted bis(tetrazol-5-yl)diazenes highlight the application of X-ray crystallography and quantum-chemical DFT calculations in elucidating molecular and crystal structures (Serebryanskaya et al., 2010).
Chemical Reactions and Properties
Complex organic molecules exhibit a wide range of reactivities depending on their functional groups and molecular structures. For example, the photolysis of 3-aryl-3-(trifluoromethyl)diazirines explores the reactivity of diazirine-containing compounds under UV light, leading to the formation of carbene intermediates and subsequent reaction products (Platz et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting and boiling points, and optical activity, are crucial for their practical applications. These properties are influenced by the molecular structure, the presence of functional groups, and intermolecular forces. Research on the synthesis and properties of fluorinated polyimides, for example, reveals the impact of molecular design on solubility, thermal stability, and dielectric properties, which are important for applications in the electronics industry (Banerjee et al., 2003).
Chemical Properties Analysis
The chemical properties of organic compounds, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and redox behavior, are determined by their functional groups and molecular environment. Studies on the reactivity and mechanisms of formation of complex compounds, such as those involving noninnocent ligands, offer insights into the electronic structures and reactivity patterns of organic molecules (Dutta et al., 2000).
Scientific Research Applications
Scientific Research Applications of Benzamide Derivatives and Related Compounds
Benzamide derivatives and compounds with trifluoromethyl diazirinyl groups play a significant role in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. Their applications often revolve around their unique chemical properties, such as reactivity, stability, and ability to form specific interactions with biological molecules.
Synthesis and Reactivity Studies : Research on compounds similar to the given chemical structure often focuses on their synthesis, including novel methods to create benzamide derivatives and diazirinyl-containing compounds. For example, studies on tetrahydrobenzofurans and their oxidation demonstrate innovative approaches to synthesizing complex organic molecules with potential applications in drug development and materials science (Levai et al., 2002).
Anticancer Drug Design : The design and synthesis of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, showcasing how modifications to molecular structures can significantly impact their biological activity and therapeutic index, illustrate the potential for benzamide derivatives in anticancer drug research (Sosnovsky et al., 1986).
Photoaffinity Labeling : The synthesis of nucleotide derivatives containing specific functional groups for photoaffinity modification of proteins and nucleic acids highlights the utility of such compounds in biochemical and molecular biology research, enabling the study of molecular interactions within cells (Agapkina et al., 2002).
Energetic Material Research : Computational and experimental investigations into the properties of energetic materials, including those based on furazan and furoxan, provide insights into the design of new high-density energetic compounds. This research is crucial for applications in propellants, explosives, and pyrotechnics (Xia et al., 2016).
Chiral Chemistry and Drug Discovery : The study of atropisomers in drug molecules, such as tachykinin NK1-receptor antagonists, underscores the importance of stereochemistry in the development of therapeutics. Chirality can significantly affect a drug's pharmacodynamics and pharmacokinetics, influencing its efficacy and safety profile (Ishichi et al., 2004).
properties
CAS RN |
129461-18-3 |
|---|---|
Product Name |
N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
Molecular Formula |
C₂₄H₃₂F₃N₃O₁₃ |
Molecular Weight |
627.5 g/mol |
IUPAC Name |
N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)12-3-1-11(2-4-12)22(41)28-13(9-42-20(16(37)7-33)18(39)14(35)5-31)10-43-21(17(38)8-34)19(40)15(36)6-32/h1-6,13-21,33-40H,7-10H2,(H,28,41)/t14-,15-,16-,17-,18-,19-,20-,21-/m1/s1 |
InChI Key |
BNNTXNQYYMQOJE-SHFKJJOWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NC(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)C2(N=N2)C(F)(F)F |
SMILES |
C1=CC(=CC=C1C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O)C2(N=N2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O)C2(N=N2)C(F)(F)F |
synonyms |
2-N-(4-(1-azitrifluoroethyl)benzoyl)-1,3-bis-(mannos-4-yloxy)-2-propylamine 2-N-4-(1-azi-2,2,2-trifluoroethyl)benzoyl-1,3-bis(D-mannos-4-yloxy)-2-propylamine ATB-BMPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



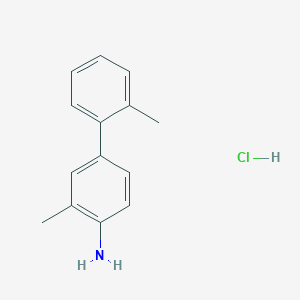
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

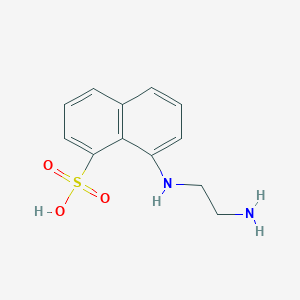



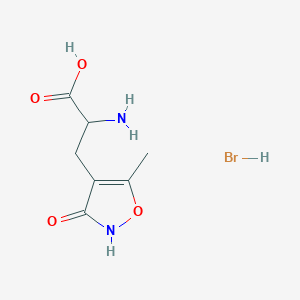

![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
